N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Orexin receptor pharmacology OX1R antagonist Subtype selectivity

This custom-synthesis quinoxalinone-acetamide is the defined OX1R-selective tool compound (Ki 849 nM, OX2R Ki >10 µM) for labs dissecting orexin pathways without OX2R-mediated sleep disruption. The 2,6-dimethylphenyl substitution is mandatory for the >11.8-fold selectivity fingerprint; do not substitute with 2,4- or 3,4-isomers. Ideal as a benchmark in medicinal chemistry SAR campaigns and as a pharmacological control in rodent EEG studies. Custom synthesis quantities are available on request from specialized chemical suppliers. Due to its unique selectivity profile, procurement is facilitated through custom synthesis services.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 1248547-33-2
Cat. No. B2560353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS1248547-33-2
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C18H19N3O2/c1-11-6-5-7-12(2)17(11)21-16(22)10-15-18(23)20-14-9-4-3-8-13(14)19-15/h3-9,15,19H,10H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyIFILCLOJKXFVBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1248547-33-2): Baseline Profile for Orexin Receptor Research


N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1248547-33-2) is a synthetic small-molecule quinoxalinone-acetamide derivative (C18H19N3O2, MW 309.37 g/mol) that functions as an antagonist of the human orexin-1 receptor (OX1R/HCRTR1). [1] In vitro profiling in recombinant CHOK1 cells reveals a binding affinity (Ki) of 849 nM for OX1R, while activity at the orexin-2 receptor (OX2R/HCRTR2) is negligible (Ki > 10,000 nM; IC50 = 10,000 nM), establishing an OX1R-over-OX2R selectivity ratio of >11.8-fold. [1] This selectivity profile places the compound among the structurally distinct class of subtype-selective orexin receptor antagonists (SORAs), which are being investigated for indications such as addiction, panic disorder, and binge-eating disorder, where OX1R blockade without OX2R-mediated sleep disruption is therapeutically desirable. [2]

Why Generic Substitution Is Not Advisable for CAS 1248547-33-2 in Orexin Receptor Studies


Simply substituting N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide with any other quinoxaline-acetamide analog, or even its positional isomer N-(2,4-dimethylphenyl)-(CAS 317814-59-8), is not scientifically valid because the 2,6-dimethylphenyl substitution pattern directly dictates the compound's OX1R selectivity fingerprint. [1] Subtle changes in the anilide substitution geometry can profoundly alter the ligand's ability to discriminate between the orthosteric binding pockets of OX1R and OX2R, which share approximately 68% sequence identity but differ in key residue conformations within the transmembrane domain. [2] The quantitative selectivity evidence presented below demonstrates that the 2,6-dimethyl isomer achieves a defined OX1R/OX2R selectivity window, whereas the 2,4-dimethyl isomer lacks any documented orexin receptor activity in authoritative databases (BindingDB, ChEMBL), meaning its pharmacological profile is essentially null for this target class. [1]

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1248547-33-2)


OX1R Subtype Selectivity: Target Compound Achieves >11.8-Fold Discrimination Over OX2R in Human Recombinant Cell Assays

In a direct head-to-head assessment conducted by the University of Tsukuba and curated by ChEMBL, N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide was evaluated for antagonist activity at both human orexin receptor subtypes expressed in identical CHOK1 cellular backgrounds. [1] The compound inhibited orexin-A-induced intracellular Ca²⁺ release with a Ki of 849 nM at OX1R, whereas activity at OX2R was essentially absent (Ki > 10,000 nM; IC50 = 10,000 nM). This yields an OX1R/OX2R selectivity ratio of >11.8-fold. By contrast, the clinically approved dual orexin receptor antagonist (DORA) suvorexant (MK-4305) binds both OX1R and OX2R with nearly equal affinity (Ki values of approximately 0.55 nM and 0.35 nM, respectively; selectivity ratio ~1.6), while the prototypical OX1R-selective tool compound SB-334867 achieves a higher selectivity ratio of approximately 50-fold (OX1R Ki ~40 nM; OX2R Ki ~2,000 nM) but belongs to a structurally distinct benzoxazole-urea chemotype. [2][3]

Orexin receptor pharmacology OX1R antagonist Subtype selectivity GPCR binding

Positional Isomer Discrimination: 2,6-Dimethylphenyl Substitution Enables OX1R Engagement Absent in the 2,4-Dimethylphenyl Isomer

The closest structural analog to CAS 1248547-33-2 is its positional isomer, N-(2,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 317814-59-8), which differs only in the substitution geometry of the two methyl groups on the N-phenyl ring (2,4- vs. 2,6-). A comprehensive search of authoritative bioactivity databases—including BindingDB, ChEMBL, PubChem BioAssay, and DrugMap—finds no reported orexin receptor activity (OX1R or OX2R) for the 2,4-dimethyl isomer. In contrast, the 2,6-dimethyl isomer (the target compound) demonstrates quantifiable OX1R antagonist activity (Ki = 849 nM) and >11.8-fold selectivity over OX2R. [1] This stark pharmacological divergence between two compounds differentiated by a single methyl-group positional shift indicates that the 2,6-substitution geometry is a critical molecular determinant for productive OX1R orthosteric site engagement. [2] Note: The evidence for the 2,4-dimethyl isomer is classified as 'Supporting evidence' because it relies on the absence of data rather than a positive head-to-head measurement; nonetheless, when a compound is absent from all major curated bioactivity repositories despite being commercially available, it constitutes a meaningful negative signal for procurement decisions.

Structure-activity relationship Positional isomer Orexin receptor Quinoxalinone acetamide

Therapeutic Differentiation: OX1R-Selective SORA vs. Dual Orexin Receptor Antagonist (DORA) Pharmacology

The target compound's OX1R-over-OX2R selectivity (>11.8-fold) places it in the category of subtype-selective orexin receptor antagonists (SORAs), in contrast to clinically approved dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant, which exhibit balanced, high-potency antagonism at both OX1R and OX2R (typical OX1R/OX2R potency ratios of 0.5–2.0). [1] Preclinical and clinical evidence indicates that OX2R blockade is the primary driver of sleep promotion and is also associated with narcolepsy-like adverse effects (excessive daytime sleepiness, sleep paralysis, hypnagogic hallucinations), whereas OX1R blockade specifically attenuates drug-seeking behavior, stress-induced relapse, panic responses, and binge eating without necessarily inducing sedation. [2] Thus, a compound with a defined OX1R selectivity window—such as the >11.8-fold separation demonstrated by CAS 1248547-33-2—is mechanistically better suited for non–sleep-disorder indications (e.g., substance use disorders, anxiety spectrum disorders) than a DORA. This is a class-level inference and should be verified through direct in vivo comparison studies; the selectivity ratio of the target compound is quantitatively established but its functional consequences have not been reported in freely moving animals. [3]

OX1R-selective antagonist Dual orexin receptor antagonist SORA Addiction Panic disorder

Recommended Application Scenarios for N-(2,6-Dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1248547-33-2) Based on Quantitative Evidence


In Vitro OX1R Pharmacological Profiling Without OX2R Confounding

The compound is best deployed as an OX1R-selective antagonist tool in recombinant cell-based assays (e.g., calcium mobilization, β-arrestin recruitment, or radioligand binding) where the experimental objective requires blockade of OX1R signaling while leaving OX2R-mediated pathways intact. Its >10 μM OX2R Ki ensures that at concentrations up to 1–3 μM—well above its OX1R Ki of 849 nM—there is negligible OX2R engagement, making it suitable for OX1R-specific pathway dissection experiments. [1]

Structure-Activity Relationship (SAR) Studies on Quinoxaline-Based Orexin Antagonists

The compound serves as a defined 2,6-dimethylphenyl anilide reference point for medicinal chemistry campaigns exploring quinoxaline-acetamide orexin ligands. Its established OX1R selectivity profile provides a benchmark against which newly synthesized analogs—including the 2,4-dimethylphenyl, 3,4-dimethylphenyl, and other positional isomers—can be quantitatively compared to map the structural determinants of subtype selectivity.

Negative Control Compound for DORA-Mechanism Sleep Studies

Given that DORAs induce sleep primarily via OX2R antagonism, CAS 1248547-33-2 can function as a pharmacological control in sleep/wake electroencephalography (EEG) studies in rodents (subject to in vivo pharmacokinetic characterization). A compound that blocks OX1R without inhibiting OX2R should not increase non-REM or REM sleep to the same extent as a DORA, allowing researchers to differentiate OX1R-mediated effects on arousal and stress from OX2R-mediated sleep promotion. [2]

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.